molecular formula C11H9ClO3 B14621067 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid CAS No. 57045-34-8

4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B14621067
CAS No.: 57045-34-8
M. Wt: 224.64 g/mol
InChI Key: UOHFSIRAASNAIZ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid typically involves the chlorination of 3-methylphenol followed by subsequent reactions to introduce the butenoic acid moiety. One common method involves the use of acetic anhydride and a Lewis acid catalyst like sulfuric acid to facilitate the esterification reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes followed by controlled reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and acetic anhydride for esterification. Reaction conditions often involve the use of catalysts such as sulfuric acid to facilitate the reactions.

Major Products

The major products formed from these reactions include various chlorinated and oxidized derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butenoic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-3-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a chlorinated aromatic ring and a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

57045-34-8

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

UOHFSIRAASNAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C=CC(=O)O)Cl

Origin of Product

United States

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